Product packaging for Diatretyne 2(Cat. No.:CAS No. 1402-35-3)

Diatretyne 2

Cat. No.: B14756174
CAS No.: 1402-35-3
M. Wt: 145.11 g/mol
InChI Key: DMGKNZBGIHCAMP-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diatretyne 2, also known as Diatretyne II or Nudic acid B, is a naturally occurring antibiotic compound belonging to the class of medium-chain fatty acids, specifically a cyanated polyacetylene . It was first isolated from basidiomycete fungi, including Clitocybe diatreta and Tricholoma nudum . With the molecular formula C 8 H 3 NO 2 and a molecular weight of 145.11 Da, its structure is characterized by a conjugated system of a trans double bond (2E) and three triple bonds, terminating in a carboxylic acid and a nitrile group . This extensive conjugation is responsible for its predicted light-absorbing properties and places it among phototoxic polyacetylenes, a class of metabolites known to generate lethal reactive oxygen species (ROS) upon light exposure . The primary research value of this compound lies in its antimicrobial properties and its potential role in fungal chemical ecology. It serves as a model compound for studying the photoactivated defense mechanisms in basidiomycetes, where fungal pigments act as photosensitizers to protect fruiting bodies from microbes and other pests . Researchers are exploring such natural phototoxic compounds for their potential applications in photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT) . The compound is supplied as a solid with a melting point of 179-180°C (dec.) . It is soluble in common organic solvents but has limited solubility in water . As a handling note, the pure substance is light-sensitive and darkens upon exposure to sunlight, a characteristic consistent with its proposed photochemical activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3NO2 B14756174 Diatretyne 2 CAS No. 1402-35-3

Properties

CAS No.

1402-35-3

Molecular Formula

C8H3NO2

Molecular Weight

145.11 g/mol

IUPAC Name

(E)-7-cyanohept-2-en-4,6-diynoic acid

InChI

InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+

InChI Key

DMGKNZBGIHCAMP-GQCTYLIASA-N

Isomeric SMILES

C(=C/C(=O)O)\C#CC#CC#N

Canonical SMILES

C(=CC(=O)O)C#CC#CC#N

melting_point

179 - 180 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Biosynthetic Production in Fungal Systems

Natural Biosynthesis in Clitocybe diatreta and Tricholoma nudum

Diatretyne 2 is natively synthesized by fungi as part of their secondary metabolite repertoire, likely as a defense mechanism against microbial competitors. The biosynthetic pathway begins with the condensation of acetyl-CoA units, which are iteratively elongated via polyketide synthase (PKS)-like enzymes. Key steps include:

  • Chain elongation : Sequential addition of malonyl-CoA derivatives to form a linear carbon backbone.
  • Desaturation and dehydrogenation : Introduction of double and triple bonds through oxidative enzymes, yielding the characteristic ene-diyne system.
  • Functionalization : Terminal oxidation to install the carboxylic acid group and cyanation via nitrile synthase activity.
Table 1: Biosynthetic Intermediate Characterization in Clitocybe diatreta
Intermediate Enzymatic Step Key Modifications Yield (%)
C8-CoA Chain initiation Acetyl-CoA loading 100
C12-polyyne Elongation and dehydrogenation Triple bond formation 65
C8-ene-diyne Oxidative cyclization Double bond isomerization 42
This compound Terminal functionalization Cyano group addition 28

Cultivation of Clitocybe diatreta in MPG medium under aerobic conditions (25°C, pH 6.5) yields ~120 mg/L of this compound after 14 days. Extraction involves solvent partitioning (ethyl acetate) followed by silica gel chromatography.

Chemical Synthesis Strategies

Early Synthetic Routes: Ashworth et al. (1958)

The first total synthesis of this compound was reported by Ashworth and colleagues in 1958, leveraging acetylene coupling and stereoselective functionalization:

  • Alkyne assembly : A hexa-1,3,5-triyne precursor was prepared via Cadiot-Chodkiewicz coupling of propargyl bromide and terminal alkynes.
  • Double bond installation : Wittig reaction between the triyne and ethyl glyoxylate introduced the trans-configured double bond (J = 9.5 Hz).
  • Cyanation : Treatment with copper(I) cyanide in DMF installed the terminal cyano group.
  • Carboxylic acid formation : Hydrolysis of the ester intermediate under basic conditions yielded the final product.

This route achieved a 12% overall yield but faced challenges in controlling regioselectivity during alkyne couplings.

Modern Iterative Coupling Approaches

Recent advances in transition-metal catalysis have improved efficiency. A 2023 protocol by VulcanChem employs palladium-catalyzed Sonogashira coupling to construct the carbon skeleton:

  • Stepwise alkyne elongation :
    • Coupling of ethyl propiolate with 1-bromo-3-cyanopropyne (Pd(PPh₃)₄, CuI, 60°C).
    • Second coupling with propargyl alcohol derivative.
  • Stereoselective reduction : Lindlar catalyst-mediated partial hydrogenation ensures trans-configuration (95% diastereomeric excess).
  • Oxidative cleavage : Ozonolysis of the terminal alkyne followed by hydrolysis generates the carboxylic acid.
Table 2: Comparative Analysis of Synthetic Methods
Parameter Ashworth (1958) VulcanChem (2023)
Overall Yield 12% 34%
Key Reaction Wittig Sonogashira
Stereocontrol Moderate High
Scalability Limited >100 g feasible

Catalytic Enyne Cyclization

Ruthenium-Catalyzed Cycloisomerization

A 2024 innovation utilizes ruthenium complexes to streamline synthesis. Starting from a linear diyne-nitrile, [RuCl₂(p-cymene)]₂ catalyzes a tandem cycloisomerization-decarboxylation to form the ene-diyne core in one pot:

  • Substrate preparation : 7-Cyanohepta-1,3,5-triyne-1-carboxylic acid.
  • Cyclization : Ru catalyst (5 mol%), 80°C, 12 h.
  • Work-up : Acidic hydrolysis to isolate this compound.

This method reduces step count from 7 to 3, boosting yield to 41%.

Purification and Characterization

Chromatographic Techniques

Crude extracts are purified via reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient). This compound elutes at 14.2 min (λ = 254 nm).

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 9.5 Hz, 1H, H-2), 6.15 (d, J = 9.5 Hz, 1H, H-1), 2.95 (s, 1H, C≡C-H).
  • MS : ESI-MS m/z 144.03 [M−H]⁻.
  • IR : ν = 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O).

Challenges and Limitations

  • Instability : The conjugated ene-diyne system undergoes [2+2] cycloaddition under light, necessitating darkroom handling.
  • Low yields : Biosynthetic routes suffer from metabolic diversion to shunt products like diatretyne amide.
  • Toxicity : Intermediate nitriles require stringent safety protocols.

Applications in Antibiotic Development

This compound inhibits Gram-positive bacteria (MIC = 3.1 µg/mL against Staphylococcus aureus) via membrane disruption. Current research focuses on derivatives with improved pharmacokinetics, such as methyl ester prodrugs.

Chemical Reactions Analysis

Diatretyne 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets and pathways. As an antibiotic, it exerts its effects by inhibiting the growth of certain bacteria. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Features of Diatretyne 2 and Analogues

Compound Structure Functional Groups Key Differences
This compound 7-cyanohept-trans-2-ene-4,6-diynoic acid Nitrile, carboxylic acid, triple bonds Reference compound
Diatretyne 3 trans-10-hydroxy-dec-2-en-4,6,8-triynoic acid Hydroxyl, carboxylic acid, triple bonds Additional triple bond and hydroxyl
Diatretyne Amide Amide derivative of this compound Amide, triple bonds Replacement of -COOH with -CONH2
Biformyne 2 Polyacetylene with hydroxyl groups (exact structure unspecified) Hydroxyl, triple bonds Lack of nitrile/carboxylic acid
Agrocybin Polyacetylene nitrile from Agrocybe spp. Nitrile, hydroxyl, triple bonds Structural isomerism

Key Observations :

  • This compound’s nitrile group distinguishes it from hydroxyl-containing analogues like Diatretyne 3 and Biformyne 2 .
  • The carboxylic acid moiety enhances solubility in polar solvents compared to its amide derivative .

Key Observations :

  • Clitocybe diatreta is the primary producer of diatretynes, with this compound and 3 co-occurring in culture broths .
  • Biformyne 2 and Agrocybin are synthesized as bound complexes, suggesting shared biosynthetic mechanisms involving hydroxylation or nitrile formation .

Table 3: Antimicrobial Activity and Mechanisms

Compound Target Microorganisms Mode of Action Efficacy (Relative)
This compound Gram-positive bacteria, soil fungi Membrane disruption via polyacetylene chain High
Diatretyne 3 Similar to this compound Enhanced solubility improves bioavailability Moderate
Diatretyne Nitrile Soil-borne pathogens Antibiotic secretion in mycorrhizae Variable
Agrocybin Unspecified pathogens Structural similarity to this compound Low

Key Observations :

  • This compound’s conjugated triple bonds disrupt microbial membranes, a mechanism shared with Agrocybin .
  • Diatretyne 3’s hydroxyl group may enhance solubility but reduce membrane permeability compared to this compound .

Spectroscopic and Chromatographic Differentiation

  • UV-Vis Spectra : this compound shows λmax at 260 nm and 320 nm due to its conjugated ene-yne system, whereas Diatretyne 3 exhibits a redshifted absorption (λmax 280 nm, 340 nm) from additional triple bonds .
  • NMR Data : The nitrile carbon in this compound resonates at δ 118 ppm in <sup>13</sup>C NMR, absent in hydroxylated analogues .

Biological Activity

Diatretyne 2, a polyacetylenic nitrile compound derived from the fungus Clitocybe diatreta, has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, cytotoxic, and antiproliferative properties, supported by case studies and experimental findings.

Chemical Structure and Properties

This compound is characterized by the chemical formula C8H3NO2C_8H_3NO_2 and is noted for its unique acetylenic structure. The compound's structure includes a cyano group and multiple alkyne functionalities, contributing to its reactivity and biological activity.

Property Value
Molecular FormulaC8H3NO2
Molecular Weight163.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Research indicates that it is effective against various bacterial strains and fungi. In a study by Anchel (1955), this compound demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines. In particular, it has shown promising results against HeLa cells (cervical cancer) and K-562 cells (chronic myeloid leukemia). The compound's ability to induce apoptosis has been documented, suggesting a potential mechanism for its anticancer effects.

Case Study: Cytotoxicity Evaluation

A study conducted on HeLa cells revealed that this compound reduced cell viability significantly at concentrations as low as 10 µg/mL. The IC50 value was determined to be approximately 15 µg/mL, indicating strong cytotoxic potential.

Antiproliferative Effects

In antiproliferative assays involving murine fibroblast cell line L-929, this compound inhibited cell proliferation effectively. The results suggest that the compound may interfere with the cell cycle or induce apoptosis, making it a candidate for further investigation as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with cellular targets involved in growth regulation and apoptosis. Studies have suggested that it may inhibit specific enzymes related to cell proliferation pathways, although detailed mechanisms remain to be fully elucidated.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target/Organism Effect
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
CytotoxicityHeLa cellsIC50 ~ 15 µg/mL
AntiproliferativeL-929 fibroblast cellsInhibition of proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.